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Compound of Interest

Compound Name: HIV-1 integrase inhibitor 11

Cat. No.: B186319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the early-phase clinical

trial results for Elvitegravir, an integrase strand transfer inhibitor (INSTI) for the treatment of

HIV-1 infection. The following sections detail the quantitative data from key Phase I and II

studies, the experimental protocols employed, and the pharmacological pathways of

Elvitegravir.

Quantitative Data Summary
The efficacy and safety of Elvitegravir have been evaluated in several early-phase clinical trials.

The data presented below is a synthesis of results from studies involving both treatment-naive

and treatment-experienced adult patients.

Table 1: Efficacy of Elvitegravir in Treatment-
Experienced Patients (Phase II, 48 Weeks)
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Treatment Arm N

Median
Baseline HIV-1
RNA (log10
copies/mL)

Mean Change
from Baseline
in HIV-1 RNA
at Week 24
(log10
copies/mL)

Virologic
Response (<50
copies/mL) at
Week 48

Elvitegravir 50

mg + Ritonavir
Not Specified Not Specified -1.44 Not Specified

Elvitegravir 125

mg + Ritonavir
Not Specified Not Specified -1.66 Not Specified

Comparator

Protease

Inhibitor +

Ritonavir

Not Specified Not Specified -1.19 Not Specified

In a phase 2 study of treatment-experienced subjects, Elvitegravir, boosted with ritonavir,

demonstrated significant and durable virologic suppression. The 125 mg dose was found to be

superior to the comparator ritonavir-boosted protease inhibitor at week 24 (p=0.021)[1][2][3].

Table 2: Efficacy of Elvitegravir-Based Single-Tablet
Regimen in Treatment-Naive Patients (Phase II, 48
Weeks)

Treatment Arm N
Virologic Response
(<50 copies/mL) at
Week 24

Virologic Response
(<50 copies/mL) at
Week 48

Elvitegravir/Cobicistat/

Emtricitabine/Tenofovi

r DF

(EVG/COBI/FTC/TDF)

48 90% 90%

Efavirenz/Emtricitabin

e/Tenofovir DF

(EFV/FTC/TDF)

23 83% 83%
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A Phase 2 study in treatment-naive adults showed that a single-tablet regimen of

Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Disoproxil Fumarate (TDF) resulted in a high rate

of virologic suppression, with a more rapid decline in HIV-1 RNA compared to the Efavirenz-

based regimen[4].

Table 3: Safety and Tolerability of Elvitegravir-Based
Regimens (Phase II)

Adverse Event EVG/COBI/FTC/TDF (N=48) EFV/FTC/TDF (N=23)

Drug-related Central Nervous

System Events
17% 44%

Drug-related Psychiatric

Events
10% 26%

Diarrhea 7% Not Reported

Nausea 4% Not Reported

Elvitegravir-containing regimens were generally well-tolerated in early-phase trials. Notably, the

single-tablet regimen of EVG/COBI/FTC/TDF was associated with a lower incidence of central

nervous system and psychiatric adverse events compared to the EFV/FTC/TDF regimen[4][5].

The most common side effects reported for Elvitegravir were diarrhea and nausea[5].

Table 4: Pharmacokinetic Parameters of Elvitegravir
(Phase I)

Parameter Value

Time to Maximum Concentration (Tmax) 4 hours (with ritonavir and a meal)

Plasma Protein Binding 98-99%

Plasma Half-life (with ritonavir) 8.7 to 13.7 hours

Pharmacokinetic studies have shown that Elvitegravir, when co-administered with a boosting

agent like ritonavir or cobicistat, achieves plasma concentrations sufficient for once-daily

dosing[5][6]. Bioavailability is enhanced when taken with a fatty meal[5].
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Experimental Protocols
The following sections describe the methodologies for key experiments cited in the early-phase

clinical trials of Elvitegravir.

HIV-1 RNA Quantification
The quantification of HIV-1 RNA in plasma (viral load) is a critical endpoint for assessing the

efficacy of antiretroviral therapy.

Methodology: Real-time polymerase chain reaction (RT-PCR) assays are the standard

method for HIV-1 RNA quantification in clinical trials[7]. Commercially available assays, such

as the Roche COBAS™ AmpliPrep/COBAS TaqMan™ HIV-1 test, are commonly used.

These assays involve the automated extraction of viral RNA from plasma, followed by

reverse transcription of the RNA to complementary DNA (cDNA), and then amplification of a

specific target region of the HIV-1 genome. The amplification process is monitored in real-

time using fluorescently labeled probes, allowing for precise quantification of the initial

amount of viral RNA[7]. The lower limit of detection for these assays is typically between 20-

50 copies/mL[7].

CD4+ T-Cell Count
The measurement of CD4+ T-cell counts is a key indicator of immune function in HIV-infected

individuals.

Methodology: CD4+ T-cell counts are determined using a technique called

immunophenotyping by flow cytometry[1][4]. This method involves staining a whole blood

sample with fluorescently labeled monoclonal antibodies that specifically bind to the CD4

protein on the surface of T-lymphocytes. A flow cytometer then analyzes the stained cells,

categorizing them based on their size, granularity, and fluorescence. The absolute CD4+ T-

cell count is calculated as the product of the white blood cell count, the percentage of

lymphocytes, and the percentage of lymphocytes that are CD4-positive[1][4]. Single-platform

technologies are also available that can directly provide the absolute count from a single

tube[8].

Pharmacokinetic Analysis
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Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism,

and excretion of a drug.

Methodology: The concentration of Elvitegravir in plasma is quantified using validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) assays[9][10]. This highly sensitive

and specific method involves the separation of the drug from other plasma components by

liquid chromatography, followed by ionization and detection using a mass spectrometer. The

precursor and product ion transitions for Elvitegravir are monitored to ensure accurate

quantification[10].

Antiretroviral Drug Resistance Testing
Resistance testing is performed to identify mutations in the HIV genome that may confer

resistance to antiretroviral drugs.

Methodology: Genotypic resistance testing is the most common method used in clinical

trials. This involves sequencing the HIV protease, reverse transcriptase, and integrase genes

to identify known resistance-associated mutations[11]. Phenotypic testing, which measures

the concentration of a drug required to inhibit viral replication by 50% (IC50), may also be

performed, particularly in cases of complex resistance patterns[11].

Mandatory Visualizations
Elvitegravir Mechanism of Action
Elvitegravir is an HIV-1 integrase strand transfer inhibitor (INSTI)[9]. It blocks the integrase

enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA,

thereby preventing viral replication[5][9].
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Elvitegravir's inhibition of HIV integrase.

Experimental Workflow for Elvitegravir Early-Phase
Clinical Trials
The following diagram illustrates a typical workflow for the early-phase clinical trials of

Elvitegravir, from patient screening to data analysis.
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Typical workflow of an early-phase clinical trial for Elvitegravir.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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